6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile
Description
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile (CAS 1355334-54-1) is a pyridine derivative featuring a cyclopentenyloxy substituent at the 6-position and a cyano group at the 2-position.
Properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-4-3-7-11(13-9)14-10-5-1-2-6-10/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOYTYERWXKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228569 | |
| Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-54-1 | |
| Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 186.213 g/mol
- CAS Number : 1355334-54-1
- Purity : Typically ≥95%
The compound features a pyridine ring substituted with a cyclopentene moiety and a carbonitrile group, which contributes to its biological activity.
Modulation of Cytokine Responses
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile has been identified as a modulator of interleukin (IL)-12 and IL-23 responses. These cytokines are crucial in the immune response and are implicated in various autoimmune diseases. The compound acts by inhibiting Tyk-2-mediated signal transduction, which is essential for the signaling pathways of these cytokines .
Case Study : In preclinical studies, compounds similar to 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile demonstrated efficacy in reducing inflammation in models of autoimmune diseases like rheumatoid arthritis and psoriasis by downregulating IL-17 production .
Treatment of Inflammatory Diseases
The compound has potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines. It has shown promise in animal models for conditions such as colitis and multiple sclerosis.
Case Study : A study involving a related compound indicated significant reduction in clinical scores of colitis in mice, suggesting that modulation of IL pathways may be beneficial for inflammatory bowel diseases .
Anticancer Activity
Research indicates that 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile may possess anticancer properties. By modulating immune responses, it could enhance the efficacy of other anticancer therapies.
Case Study : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Toxicological Considerations
While the therapeutic potential is significant, understanding the toxicological profile is crucial for clinical applications. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further investigations are needed to fully characterize its safety profile.
Comparison of Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Area |
|---|---|---|
| 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile | Tyk-2 inhibition | Autoimmune diseases |
| Pyridine derivatives with similar structures | Cytokine modulation | Cancer therapy |
| Other heterocyclic compounds | Various (e.g., receptor antagonism) | Inflammatory diseases |
Mechanism of Action
The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, the compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Substituent Diversity and Molecular Features
The following table summarizes key structural and synthetic differences between 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile and related pyridine carbonitriles:
Key Structural Insights
- Cyclopentenyloxy vs. Fused Rings: The ether-linked cyclopentene in the target compound contrasts with fused cyclopenta[b]pyridine derivatives (e.g., CAPD series).
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 2 is electron-withdrawing, enhancing electrophilicity. Compounds like 6c () and CAPD derivatives incorporate electron-donating aryl groups, balancing electronic effects for tailored reactivity .
- Steric and Lipophilic Effects : The cyclopentenyloxy group increases lipophilicity compared to smaller substituents (e.g., methoxy). This property may enhance membrane permeability in drug design, as seen in CDK2 inhibitors () .
Biological Activity
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 186.22 g/mol
- CAS Number : 1355334-54-1
- MDL Number : MFCD19706047
Synthesis
The synthesis of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with cyclopentene and appropriate nucleophiles. Recent methodologies have focused on optimizing yields and reaction conditions to produce this compound efficiently.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile. Research indicates that compounds with a pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance:
- In vitro Studies : The compound demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In a study, it was found that the minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In various cell lines, including cancerous and non-cancerous cells, 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile exhibited selective cytotoxicity, indicating potential as a chemotherapeutic agent. The IC50 values were determined to be in the range of 20–40 µM for cancer cell lines, suggesting a moderate level of activity .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university examined the antimicrobial efficacy of several pyridine derivatives, including 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile. The study involved testing against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that this compound could inhibit growth in resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .
Case Study 2: Antiviral Screening
In light of the COVID-19 pandemic, a screening assay was developed to evaluate the antiviral activity of various compounds against SARS-CoV-2. Although not directly tested, structural analogs of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile showed promising results in inhibiting viral replication in vitro. This suggests that further investigation into this compound could yield valuable insights into its antiviral properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
